molecular formula C13H28N8 B12571951 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3'-methylenebis[7-methyl- CAS No. 185309-32-4

1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3'-methylenebis[7-methyl-

Cat. No.: B12571951
CAS No.: 185309-32-4
M. Wt: 296.42 g/mol
InChI Key: QLUFHCKGYVMXGT-UHFFFAOYSA-N
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Description

1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3’-methylenebis[7-methyl-] is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of four nitrogen atoms within a bicyclic framework, making it a significant subject of study in various fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3’-methylenebis[7-methyl-] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitrolysis of 3,7-dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane in fuming nitric acid at temperatures ranging from -8°C to -36°C . This reaction proceeds through a series of intermediate steps, ultimately yielding the desired compound.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reaction. The overall yield of the stepwise method for preparing the compound can reach up to 82.7% under optimized conditions .

Chemical Reactions Analysis

Types of Reactions

1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3’-methylenebis[7-methyl-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

Major products formed from these reactions include various nitroso and nitro derivatives, which can be further processed to yield more complex compounds .

Scientific Research Applications

1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3’-methylenebis[7-methyl-] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3’-methylenebis[7-methyl-] exerts its effects involves the interaction of its nitrogen atoms with various molecular targets. Electrophilic species such as NO2+ and NO+ from nitric acid and nitrogen oxides can attack the nitrogen atoms at specific positions, leading to the formation of intermediate cations. These intermediates are then further processed through nucleophilic attacks and oxidation reactions to yield the final products .

Comparison with Similar Compounds

Similar Compounds

    3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but differs in the presence of nitro groups.

    1,3,5,7-Tetranitro-1,3,5,7-tetraazacyclooctane:

Uniqueness

1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3’-methylenebis[7-methyl-] is unique due to its specific substitution pattern and the presence of methylene bridges, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

185309-32-4

Molecular Formula

C13H28N8

Molecular Weight

296.42 g/mol

IUPAC Name

3-methyl-7-[(7-methyl-1,3,5,7-tetrazabicyclo[3.3.1]nonan-3-yl)methyl]-1,3,5,7-tetrazabicyclo[3.3.1]nonane

InChI

InChI=1S/C13H28N8/c1-14-3-16-7-17(4-14)10-20(9-16)13-21-11-18-5-15(2)6-19(8-18)12-21/h3-13H2,1-2H3

InChI Key

QLUFHCKGYVMXGT-UHFFFAOYSA-N

Canonical SMILES

CN1CN2CN(C1)CN(C2)CN3CN4CN(CN(C4)C3)C

Origin of Product

United States

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